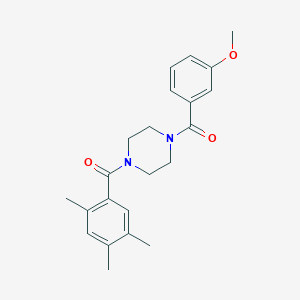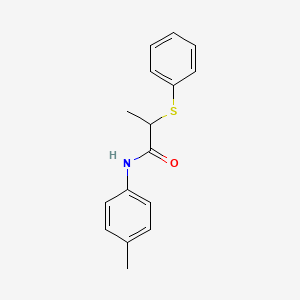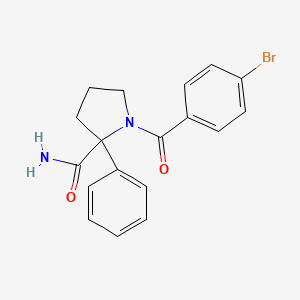
1-(3-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine
Vue d'ensemble
Description
1-(3-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine, commonly known as TMT or TRIM, is a compound that has been widely used in scientific research. It is a derivative of piperazine, a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. TMT is a relatively new compound that has gained attention for its potential applications in various fields of research.
Mécanisme D'action
TMT is a potent inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, TMT increases the levels of these neurotransmitters in the brain, leading to changes in behavior and mood. TMT has also been shown to modulate the activity of several ion channels and receptors, including the GABA(A) receptor and the NMDA receptor. These effects contribute to the anxiogenic and neurotoxic properties of TMT.
Biochemical and Physiological Effects:
TMT has been shown to induce anxiety-like behavior in rodents, as well as impair learning and memory. TMT has also been shown to induce oxidative stress and neuroinflammation, leading to neuronal damage and cell death. TMT has been shown to affect the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects contribute to the anxiogenic and neurotoxic properties of TMT.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TMT in lab experiments include its potency and selectivity as a monoamine oxidase inhibitor, as well as its ability to induce anxiety-like behavior in rodents. The limitations of using TMT in lab experiments include its neurotoxicity and potential for inducing oxidative stress and neuroinflammation. Careful consideration should be given to the dosage and duration of TMT exposure in order to minimize these effects.
Orientations Futures
For research on TMT include investigating its potential as a therapeutic agent for anxiety disorders and depression. TMT has been shown to have anxiogenic properties, but it is possible that lower doses or different administration routes could have anxiolytic effects. TMT could also be used as a tool for studying the role of monoamine oxidase in the regulation of behavior and mood. Finally, TMT could be used as a model for studying the effects of environmental toxins on the central nervous system. Further research is needed to fully understand the potential applications of TMT in these areas.
In conclusion, 1-(3-methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine, or TMT, is a compound that has gained attention for its potential applications in various fields of scientific research. The synthesis of TMT is relatively simple, and it has been used as a tool to study the function of the central nervous system, the mechanisms of action of drugs that target the central nervous system, and the effects of environmental toxins on the central nervous system. TMT is a potent inhibitor of monoamine oxidase, and it has been shown to induce anxiety-like behavior in rodents, impair learning and memory, and induce oxidative stress and neuroinflammation. TMT has both advantages and limitations for lab experiments, and further research is needed to fully understand its potential applications in various areas of research.
Applications De Recherche Scientifique
TMT has been used in various fields of scientific research, including neuroscience, pharmacology, and toxicology. In neuroscience, TMT has been used as a tool to study the function of the central nervous system. TMT has been shown to induce anxiety-like behavior in rodents, making it a useful tool for studying the neural circuits that regulate anxiety. In pharmacology, TMT has been used to study the mechanisms of action of drugs that target the central nervous system. TMT has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. In toxicology, TMT has been used to study the effects of environmental toxins on the central nervous system. TMT has been shown to induce oxidative stress and neuroinflammation, making it a useful tool for studying the mechanisms of neurotoxicity.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-(2,4,5-trimethylbenzoyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15-12-17(3)20(13-16(15)2)22(26)24-10-8-23(9-11-24)21(25)18-6-5-7-19(14-18)27-4/h5-7,12-14H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKRMAYGKWWYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzoyl)-4-(2,4,5-trimethylbenzoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B4881384.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B4881388.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4881395.png)

![1-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881408.png)
![5-(4-methoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881409.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4881419.png)


![N-butyl-2-[(2,3-difluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4881449.png)

![ethyl 4-(3-methoxybenzyl)-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4881462.png)
